Funtumine
Overview
Description
Funtumine is a steroidal alkaloid predominantly found in the Apocynaceae family, particularly in the Holarrhena genus . This compound has garnered significant attention due to its diverse pharmacological activities, including its potent anticancer properties . This compound, along with holamine, has been studied for its ability to induce cell death in cancer cells, making it a promising candidate for the development of novel anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of funtumine involves several steps, starting from naturally occurring precursors. The process typically includes the extraction of the compound from plant sources, followed by purification and chemical modification to enhance its pharmacological properties . Specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by rigorous purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and consistency of the compound . The scalability of these methods is crucial for meeting the demands of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Funtumine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic efficacy and reduce potential side effects.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological properties. These derivatives are often tested for their efficacy in preclinical and clinical studies .
Scientific Research Applications
Funtumine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model compound for studying the synthesis and reactivity of steroidal alkaloids. Its unique structure provides insights into the design of novel compounds with improved pharmacological properties .
Biology: In biological research, this compound is studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and mitochondrial function . These studies help elucidate the mechanisms by which this compound exerts its anticancer effects .
Medicine: this compound’s potent anticancer properties make it a valuable compound in medical research. It has been shown to induce cell death in various cancer cell lines, including HT-29, MCF-7, and HeLa . Additionally, this compound is being investigated for its potential use in combination therapies to enhance the efficacy of existing anticancer drugs .
Industry: In the industrial sector, this compound is used in the development of pharmaceutical formulations. Its unique properties make it a valuable ingredient in the production of anticancer medications .
Mechanism of Action
Funtumine exerts its effects through several mechanisms, primarily targeting cancer cells . The compound induces apoptosis by modulating mitochondrial function, increasing the production of reactive oxygen species (ROS), and activating caspase-3/7 . Additionally, this compound disrupts the organization of F-actin and inhibits topoisomerase-I activity, further contributing to its anticancer effects . These mechanisms collectively result in the selective cytotoxicity of this compound towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Uniqueness of Funtumine: this compound’s unique ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for the development of safer and more effective anticancer therapies . Its diverse mechanisms of action and potential for combination therapy further enhance its therapeutic potential .
Properties
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBIOMTXFDIOP-SYBPFIFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878598 | |
Record name | Funtumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-45-3 | |
Record name | (3α,5α)-3-Aminopregnan-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Funtumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Funtumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α-amino-5α-pregnan-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUNTUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29N9T471HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Funtumine in cancer cells?
A1: this compound exhibits anti-proliferative effects primarily by inducing apoptosis in cancer cells. [] This apoptotic effect is linked to several mechanisms:
- Mitochondrial Disruption: this compound disrupts normal mitochondrial function, leading to mitochondrial depolarization. []
- ROS Generation: It elevates the production of reactive oxygen species (ROS) within cells, contributing to cellular damage and apoptosis. []
- Caspase Activation: this compound activates caspase-3 and caspase-7, key enzymes involved in the execution phase of apoptosis. []
- F-actin Perturbation: It disrupts the organization of F-actin, a critical component of the cytoskeleton, potentially impairing cellular processes. []
- Topoisomerase-I Inhibition: this compound inhibits topoisomerase-I, an enzyme crucial for DNA replication and repair, potentially interfering with cancer cell proliferation. []
Q2: Is this compound selective for cancer cells?
A2: While further research is needed, initial studies show that this compound displays a significantly higher cytotoxicity in cancer cell lines (HT-29, MCF-7, and HeLa) compared to non-cancer fibroblasts. [] This suggests some level of selectivity towards cancerous cells.
Q3: How does this compound interact with telomeres?
A3: A derivative of this compound, modified with a guanylhydrazone moiety (referred to as steroid FG in the study), has been shown to stabilize G-quadruplex structures in telomeric DNA. [] This stabilization leads to telomere uncapping, a process that can trigger senescence or apoptosis in tumor cells. []
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